2-Bromo-3-nitrophenyl trifluoromethanesulphonate
Description
2-Bromo-3-nitrophenyl trifluoromethanesulphonate is an aryl triflate derivative with the molecular formula C₇H₃BrF₃NO₅S. It features a trifluoromethanesulfonyl (triflate) group attached to a phenyl ring substituted with bromine (Br) at the 2-position and a nitro (NO₂) group at the 3-position. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in cross-coupling reactions (e.g., Suzuki, Stille) where the triflate group acts as a superior leaving group due to the electron-withdrawing effects of the nitro and bromine substituents. Its structural complexity and substituent arrangement make it highly reactive compared to simpler aryl triflates.
Properties
IUPAC Name |
(2-bromo-3-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO5S/c8-6-4(12(13)14)2-1-3-5(6)17-18(15,16)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCUJNPIWHPIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The preparation of 2-bromo-3-nitrophenol is typically achieved by demethylation of 2-bromo-3-nitroanisole using boron tribromide (BBr3) in an inert solvent such as dichloromethane under low temperature conditions.
- 2-Bromo-3-nitroanisole is dissolved in dichloromethane.
- Boron tribromide (1.0 M in CH2Cl2) is added dropwise at -70 °C under argon atmosphere.
- The reaction mixture is gradually warmed to room temperature and stirred for approximately 24 hours.
- The reaction is quenched by pouring onto crushed ice, followed by extraction with ethyl acetate.
- The organic layer is washed, dried, and purified by chromatography to yield 2-bromo-3-nitrophenol with high yield (~98%) and purity.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | -70 °C to room temperature |
| Reaction Time | ~24 hours |
| Atmosphere | Argon (inert) |
| Yield | 98% |
| Purity | >98% (by chromatography) |
Triflation of 2-Bromo-3-nitrophenol to 2-Bromo-3-nitrophenyl trifluoromethanesulphonate
Reagents and Conditions
The triflation step involves the reaction of 2-bromo-3-nitrophenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine. This reaction converts the phenolic hydroxyl group into a triflate ester, a highly reactive leaving group useful in further cross-coupling reactions.
- Reagents: 2-Bromo-3-nitrophenol, triflic anhydride, pyridine.
- Solvent: Typically anhydrous dichloromethane or similar inert solvent.
- Temperature: 0 °C to room temperature.
- Reaction time: 1–3 hours depending on scale and conditions.
Mechanism
- The phenol oxygen attacks the electrophilic sulfur atom of triflic anhydride.
- Pyridine acts as a base to scavenge the triflic acid generated.
- The triflate ester is formed with high selectivity and yield.
Literature Example
A study preparing all ten possible bromo-nitrophenyl triflate isomers, including 2-bromo-3-nitrophenyl triflate, used triflic anhydride and pyridine to convert the corresponding bromo-nitrophenols into triflates efficiently.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1. Demethylation of 2-bromo-3-nitroanisole | Boron tribromide in CH2Cl2, -70 °C to RT, 24 h | 2-Bromo-3-nitrophenol, 98% yield | High purity, inert atmosphere required |
| 2. Triflation of 2-bromo-3-nitrophenol | Triflic anhydride, pyridine, CH2Cl2, 0 °C to RT, 1–3 h | 2-Bromo-3-nitrophenyl trifluoromethanesulphonate, high yield | Sensitive to moisture, base scavenges acid |
Additional Notes on Preparation
- Purity and Handling: Both steps require anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Safety: Triflic anhydride is highly reactive and corrosive; reactions should be performed in a fume hood with appropriate PPE.
- Scale-up: The methods are scalable with careful control of temperature and addition rates.
- Alternative methods: While direct bromination and nitration routes exist for related compounds, the demethylation-triflation sequence is preferred for regioselectivity and yield.
Research Findings and Practical Considerations
- The demethylation using boron tribromide is a well-established method for phenol synthesis from anisoles, providing excellent regioselectivity and minimal side reactions.
- Triflation with triflic anhydride and pyridine is a standard protocol in organic synthesis for activating phenols to triflates, which are versatile intermediates in palladium-catalyzed cross-coupling reactions.
- The combination of these steps allows for the efficient preparation of 2-bromo-3-nitrophenyl trifluoromethanesulphonate with high purity and yield, suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-nitrophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Nucleophilic Substitution: Products include azides, ethers, and thioethers.
Reduction: The major product is 2-bromo-3-aminophenyl trifluoromethanesulphonate.
Coupling Reactions: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-Bromo-3-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein modifications due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate depends on the specific reaction or application:
Nucleophilic Substitution: The trifluoromethanesulphonate group acts as a leaving group, facilitating the attack of nucleophiles on the aromatic ring.
Reduction: The nitro group undergoes a stepwise reduction to an amino group, involving the transfer of electrons and protons.
Coupling Reactions: The bromine atom participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
The following analysis compares 2-bromo-3-nitrophenyl trifluoromethanesulphonate with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.
Structural and Physical Properties
Key Observations :
- The nitro group in the target compound increases molecular weight and introduces strong electron-withdrawing effects, enhancing the electrophilicity of the triflate group compared to bromo-substituted analogs .
- In contrast, 3- or 4-bromo analogs lack this steric challenge, making them more stable but less reactive .
- Zinc(II) Trifluoromethanesulphonate belongs to a distinct class (metal triflate salt) and serves as a Lewis acid catalyst rather than a leaving group. Its high melting point (>600 °C) reflects ionic lattice stability .
Key Differences :
- Electron-Withdrawing Effects : The nitro group in the target compound significantly lowers the energy barrier for triflate displacement compared to bromo-substituted analogs, making it preferable for reactions requiring high electrophilicity.
- Steric Effects : The 2-bromo substituent may hinder reagent access to the triflate group, necessitating optimized reaction conditions (e.g., higher temperatures or polar solvents).
Hazards and Handling
- Specific handling precautions (e.g., inert atmosphere, low-temperature storage) are advised.
- 3-/4-Bromophenyl triflate : Classified [危]4-3-III, indicating flammability and health hazards. Standard precautions for volatile organics apply .
- Zinc(II) triflate : High thermal stability reduces acute hazards, but prolonged exposure to metal salts requires standard lab safety protocols .
Biological Activity
2-Bromo-3-nitrophenyl trifluoromethanesulphonate is a chemical compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This compound, characterized by its unique molecular structure, exhibits various biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in drug development and other scientific research areas.
Chemical Structure and Properties
The molecular formula of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate is C₇H₃BrF₃NO₅S. It features a bromine atom and a nitro group attached to a phenyl ring, along with a trifluoromethanesulphonate moiety that enhances its reactivity. The presence of these functional groups contributes to its biological activity.
The biological activity of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate can be attributed to several mechanisms:
- Nucleophilic Substitution : The trifluoromethanesulphonate group acts as an excellent leaving group, allowing nucleophiles such as amines and thiols to attack the aromatic ring, leading to the formation of various derivatives with potential biological activity.
- Reduction : The nitro group can be reduced to an amino group under specific conditions, which may enhance the compound's biological properties by altering its interaction with biological targets.
- Coupling Reactions : The bromine atom facilitates coupling reactions, such as Suzuki or Heck reactions, which can lead to the synthesis of biologically active compounds.
Antimicrobial Properties
Research indicates that 2-Bromo-3-nitrophenyl trifluoromethanesulphonate exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of specific signaling pathways that lead to programmed cell death.
Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate against several bacterial strains, including E. coli and Staphylococcus aureus. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
This suggests that the compound has promising potential as an antimicrobial agent.
Study 2: Anticancer Activity Assessment
In another study focusing on its anticancer properties, derivatives of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate were tested against human breast cancer cell lines (MCF-7). The findings indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
These results demonstrate a dose-dependent reduction in cell viability, indicating that higher concentrations effectively inhibit cancer cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
